![molecular formula C10H6ClNO3 B14315416 2-(4-Chlorophenyl)-6-hydroxy-1,3-oxazin-4-one CAS No. 111860-85-6](/img/structure/B14315416.png)
2-(4-Chlorophenyl)-6-hydroxy-1,3-oxazin-4-one
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Overview
Description
2-(4-Chlorophenyl)-6-hydroxy-1,3-oxazin-4-one is a heterocyclic compound that contains both oxygen and nitrogen atoms within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-6-hydroxy-1,3-oxazin-4-one typically involves the reaction of 4-chlorophenyl isocyanate with glyoxylic acid. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or acetonitrile. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-6-hydroxy-1,3-oxazin-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of 2-(4-chlorophenyl)-6-oxo-1,3-oxazin-4-one.
Reduction: Formation of 2-(4-chlorophenyl)-6-hydroxy-1,3-dihydro-oxazin-4-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Chlorophenyl)-6-hydroxy-1,3-oxazin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-6-hydroxy-1,3-oxazin-4-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its chemical modifications. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)-5-quinoxalinecarboxamide
- 2-(4-Chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic acid
Uniqueness
2-(4-Chlorophenyl)-6-hydroxy-1,3-oxazin-4-one is unique due to its oxazinone ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for further research and development .
Properties
CAS No. |
111860-85-6 |
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Molecular Formula |
C10H6ClNO3 |
Molecular Weight |
223.61 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-4-hydroxy-1,3-oxazin-6-one |
InChI |
InChI=1S/C10H6ClNO3/c11-7-3-1-6(2-4-7)10-12-8(13)5-9(14)15-10/h1-5,13H |
InChI Key |
OAPMWEKWCZBAHH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CC(=O)O2)O)Cl |
Origin of Product |
United States |
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